molecular formula C10H7NNa2O6S2 B085483 Disodium 3-aminonaphthalene-2,7-disulphonate CAS No. 135-50-2

Disodium 3-aminonaphthalene-2,7-disulphonate

Cat. No.: B085483
CAS No.: 135-50-2
M. Wt: 347.3 g/mol
InChI Key: YCBINYVMSDDQKZ-UHFFFAOYSA-L
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Description

Disodium 3-aminonaphthalene-2,7-disulphonate is a chemical compound with the molecular formula C10H7NNa2O6S2 and a molecular weight of 347.275. It appears as a white powder and is highly soluble in water, resulting in a clear solution . This compound is commonly used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 3-aminonaphthalene-2,7-disulphonate typically involves the sulfonation of 3-aminonaphthalene. The process begins with the nitration of naphthalene to form 1-nitronaphthalene, followed by reduction to yield 1-aminonaphthalene. This intermediate is then subjected to sulfonation using sulfuric acid to produce 3-aminonaphthalene-2,7-disulfonic acid. Finally, the disodium salt is formed by neutralizing the acid with sodium hydroxide .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization and dried to obtain the desired white powder.

Chemical Reactions Analysis

Types of Reactions

Disodium 3-aminonaphthalene-2,7-disulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disodium 3-aminonaphthalene-2,7-disulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of disodium 3-aminonaphthalene-2,7-disulphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Disodium 3-aminonaphthalene-2,7-disulphonate can be compared with other similar compounds such as:

  • Disodium 1-aminonaphthalene-3,6-disulphonate
  • Disodium 2-aminonaphthalene-1,5-disulphonate
  • Disodium 4-aminonaphthalene-1,8-disulphonate

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where other similar compounds may not be as effective.

Properties

IUPAC Name

disodium;3-aminonaphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6S2.2Na/c11-9-4-6-1-2-8(18(12,13)14)3-7(6)5-10(9)19(15,16)17;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBINYVMSDDQKZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CC(=C(C=C21)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NNa2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059650
Record name 2,7-Naphthalenedisulfonic acid, 3-amino-, disodium salt
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Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135-50-2, 79873-40-8
Record name Disodium 3-aminonaphthalene-2,7-disulphonate
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Record name 2,7-Naphthalenedisulfonic acid, 3-amino-, sodium salt (1:?)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 3-amino-, sodium salt (1:2)
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Record name 2,7-Naphthalenedisulfonic acid, 3-amino-, sodium salt (1:?)
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Record name 2,7-Naphthalenedisulfonic acid, 3-amino-, disodium salt
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Record name Disodium 3-aminonaphthalene-2,7-disulphonate
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Record name DISODIUM 3-AMINO-2,7-NAPHTHALENEDISULFONATE
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